molecular formula C16H19N3O5S B13402626 Cefalexin monohydrate 100 microg/mL in Acetonitrile

Cefalexin monohydrate 100 microg/mL in Acetonitrile

Cat. No.: B13402626
M. Wt: 365.4 g/mol
InChI Key: AVGYWQBCYZHHPN-KJTIIWGRSA-N
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Description

Cefalexin monohydrate (CAS 23325-78-2) is a first-generation cephalosporin antibiotic used to treat bacterial infections by inhibiting cell wall synthesis. Its chemical formula is C₁₃H₁₄N₂O₅·H₂O, with a molecular weight of 365.4042 g/mol . The formulation 100 µg/mL in acetonitrile serves as a certified reference material (CRM) for analytical applications such as high-performance liquid chromatography (HPLC) or mass spectrometry. Acetonitrile is chosen as the solvent due to its polarity, miscibility with aqueous phases, and ability to stabilize labile compounds during analysis .

Notably, this solution (product code DRE-A11064000AL-100) has a shorter expiry compared to solid forms, likely due to hydrolytic degradation of the β-lactam ring or instability of the monohydrate form in solution .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11?,15-;/m1./s1

InChI Key

AVGYWQBCYZHHPN-KJTIIWGRSA-N

Isomeric SMILES

CC1=C(N2[C@@H](C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalexin monohydrate is synthesized through the silylation of 7-aminocephalosporanic acid (7-ACA) followed by acylation with phenylglycine chloride. The silylation step is typically carried out by refluxing in a solvent with a boiling point above 100°C .

Industrial Production Methods: In industrial settings, cephalexin monohydrate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Solubility and Stability in Acetonitrile

Cefalexin monohydrate exhibits concentration-dependent solubility in acetonitrile:

  • Soluble Form : Achieves solubility of 30–50 mg/mL in acetonitrile/water systems. At higher concentrations (50 mg/mL), a dihydrate form precipitates as long needle crystals .

  • Insoluble Form : Has a solubility of 10–15 mg/mL in water, but acetonitrile enhances stability in analytical formulations .

Form Solubility Key Observations
Soluble monohydrate30–50 mg/mL (acetonitrile)Forms dihydrate at >50 mg/mL
Insoluble monohydrate10–15 mg/mL (water)Crystallizes with pH adjustment

Stability and Degradation Factors

Cefalexin monohydrate in acetonitrile exhibits stability under controlled conditions:

  • pH Sensitivity : Degradation increases at higher temperatures (>25°C) and extreme pH values .

  • Light Sensitivity : Requires protection from light during storage .

Biochemical Interactions

In acetonitrile-based analytical systems, cephalexin interacts with transporters like PEPT1, competing for dipeptide transport . This property is critical for pharmacokinetic studies.

Regulatory and Quality Control

The USP-grade monohydrate (≥95% purity) is validated using UV spectroscopy and HPLC methods, ensuring compliance with ICH guidelines .

Scientific Research Applications

Cephalexin monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Cephalexin monohydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Key Cephalosporin Analogs in Acetonitrile

The following cephalosporins, prepared in acetonitrile, are commonly used as CRMs for pharmaceutical and environmental testing:

Compound Cefalexin Monohydrate Cefacetrile Cefazolin
CAS Number 23325-78-2 10206-21-0 153-61-7
Molecular Formula C₁₃H₁₄N₂O₅·H₂O C₁₄H₁₆N₂O₅S C₁₃H₁₄N₈O₄S₃Na
Molecular Weight (g/mol) 365.4042 339.3238 445.4452
Concentration 100 µg/mL 100 µg/mL 1000 µg/mL
Solvent Acetonitrile Acetonitrile Acetonitrile
Stability Note Shorter expiry No data No data
Primary Use Antibiotic quantification Antibiotic residue analysis High-concentration calibration
Reference

Structural and Functional Differences

Cefalexin Monohydrate: Contains a β-lactam ring and a dihydrothiazine ring, with a methyl group at position 3 and a phenylglycyl side chain at position 5. The monohydrate form enhances stability in solid states but may reduce shelf life in solution . Used for quantifying cefalexin in pharmaceuticals (e.g., oral suspensions) and biological matrices .

Cefacetrile: Features a cyanoethyl group at position 3, increasing resistance to β-lactamases. Its lower molecular weight (339.32 g/mol) improves chromatographic mobility compared to cefalexin . Applied in environmental monitoring of antibiotic residues due to its polarity .

Cefazolin :

  • A sodium salt formulation with a tetrazole-thiol side chain, enhancing solubility in acetonitrile. The higher concentration (1000 µg/mL) suits calibration curves for trace detection in complex matrices .

Stability and Analytical Performance

  • Cefalexin : Degrades faster in acetonitrile due to hydrolysis of the β-lactam ring, necessitating frequent CRM batch renewal .
  • Cefazolin: The sodium salt and tetrazole group confer greater stability, allowing long-term storage without noted expiry limitations .
  • Chromatographic Behavior : Acetonitrile’s elution strength () affects retention times—cefalexin elutes earlier than cefazolin due to lower molecular weight and polarity .

Pharmaceutical Analysis

  • Cefalexin monohydrate CRMs are critical for validating IBILEX oral suspensions (125–250 mg/5 mL), ensuring dose accuracy during shortages .
  • Cefazolin’s high-concentration CRM enables quantification in surgical prophylaxis studies, where plasma levels must exceed 1 µg/mL .

Environmental Monitoring

  • Cefacetrile and cefalexin are detected in wastewater using acetonitrile-based extraction, with limits of quantification (LOQs) as low as 0.05 µg/mL ().

Biological Activity

Cefalexin monohydrate, a first-generation cephalosporin antibiotic, is widely recognized for its efficacy against various bacterial infections. This article delves into the biological activity of cefalexin monohydrate at a concentration of 100 µg/mL in acetonitrile, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Cefalexin functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction and maintenance of the bacterial cell wall. This inhibition leads to cell lysis and eventual death of the bacteria. The specific PBPs targeted by cefalexin include:

  • PBP 1a
  • PBP 1b
  • PBP 2a

These interactions are particularly effective against gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae .

Pharmacokinetics

The pharmacokinetic profile of cefalexin reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Cefalexin is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations approximately one hour after oral administration. The bioavailability is nearly 100% when taken orally .
  • Distribution : The volume of distribution ranges from 5.2 to 5.8 L, indicating extensive tissue penetration. About 10-15% of cefalexin is bound to plasma proteins .
  • Metabolism : Cefalexin is not significantly metabolized in the body and is excreted unchanged .
  • Excretion : Over 90% of cefalexin is excreted in urine within 8 hours post-administration, with peak urinary concentrations significantly higher than plasma levels .

Biological Activity

Cefalexin exhibits broad-spectrum antibacterial activity against various microorganisms. Its effectiveness has been demonstrated in both in vitro and clinical settings against:

  • Gram-positive bacteria :
    • Staphylococcus aureus (including penicillinase-producing strains)
    • Streptococcus pneumoniae
  • Gram-negative bacteria :
    • Escherichia coli
    • Proteus mirabilis
    • Klebsiella pneumoniae .

Table 1: Antibacterial Spectrum of Cefalexin

OrganismActivity
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective
Escherichia coliEffective
Proteus mirabilisEffective
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaIneffective

Case Studies and Research Findings

Several studies have highlighted the clinical efficacy of cefalexin:

  • Skin and Soft Tissue Infections : A multicenter trial compared cefalexin monohydrate with cefalexin hydrochloride in treating skin infections. Results showed a satisfactory response rate of approximately 90% for both formulations, with minimal adverse effects reported .
  • Pharmacokinetic Interactions : A study indicated that co-administration with metformin increased plasma levels of metformin but did not significantly affect cefalexin pharmacokinetics, suggesting a low potential for interaction .
  • Toxicology Studies : Animal studies indicated that high doses (up to 5000 mg/kg) did not result in significant toxicity or adverse effects on renal function, supporting the safety profile of cefalexin .

Q & A

Basic: How to prepare and validate the stability of cefalexin monohydrate 100 µg/mL in acetonitrile for analytical use?

Methodological Answer:

  • Preparation : Dissolve cefalexin monohydrate (CAS 23325-78-2, MW 365.40) in HPLC-grade acetonitrile to achieve a 100 µg/mL concentration. Use gravimetric calibration to ensure accuracy .
  • Stability Validation :
    • Monitor degradation via reverse-phase HPLC with UV detection (λ = 254 nm) under accelerated storage conditions (e.g., 40°C/75% RH for 4 weeks).
    • Acetonitrile’s low water content (<0.1%) minimizes hydrolysis, but photodegradation risks require amber vials and storage at 2–8°C .
    • Evidence indicates shorter expiry for acetonitrile-based standards due to solvent reactivity; reassess stability every 3 months .

Basic: What analytical methods are validated for quantifying cefalexin monohydrate in acetonitrile-based solutions?

Methodological Answer:

  • LC-MS/MS Quantification :
    • Column: C18 (e.g., 2.6 µm, 100 Å, 150 × 4.6 mm) with isocratic elution (70:30 acetonitrile:10 mM ammonium acetate).
    • Ionization: ESI+ mode, monitoring m/z transitions 348.1 → 158.1 (cefalexin) and 352.1 → 160.1 (internal standard, deuterated cefalexin) .
  • Validation Parameters :
    • Linearity (1–200 µg/mL, R² >0.99), precision (%RSD <5%), and recovery (95–105%) per ICH Q2(R1) guidelines.
    • Cross-validate with certified reference materials (e.g., LGC Standards DRE-A11064000AL-100) .

Advanced: How to identify and mitigate degradation products in cefalexin monohydrate/acetonitrile solutions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Major degradants include cefalexin lactam (MW 347.4) and des-cephalosporin derivatives .
    • Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours; monitor sulfoxide formation (MW 381.4) via high-resolution MS .
  • Mitigation : Use stabilizers (e.g., 0.1% EDTA) to chelate trace metals in acetonitrile, reducing oxidative degradation .

Advanced: How to resolve cross-contamination from co-eluting pesticides or metabolites in cefalexin analysis?

Methodological Answer:

  • Chromatographic Optimization :
    • Use a biphenyl column (e.g., 2.7 µm, 150 × 2.1 mm) to separate cefalexin from structurally similar contaminants (e.g., cloransulam-methyl, CAS 147150-35-4) with a gradient of 0.1% formic acid in water/acetonitrile .
  • MS/MS Specificity :
    • Apply differential fragmentation (e.g., cefalexin’s β-lactam ring cleaves at m/z 174.1 vs. pesticide fragments >m/z 200) .
  • Validation : Spike samples with common interferents (e.g., acetochlor SAA, CAS 618113-86-3) at 10 µg/mL; confirm selectivity via signal suppression/enhancement tests .

Advanced: What protocols ensure traceability and reproducibility of cefalexin monohydrate/acetonitrile reference materials?

Methodological Answer:

  • Certified Reference Materials (CRMs) :
    • Source CRMs with ISO 17034 accreditation (e.g., LGC Standards DRE-A11064000AL-100) and validate against in-house standards .
  • Traceability :
    • Document batch-specific certificates of analysis (COA) with purity (≥98%), uncertainty (±2%), and storage conditions .
  • Reproducibility :
    • Interlaboratory comparisons using blinded samples; report %CV for retention time (±0.1 min) and peak area (±5%) .

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